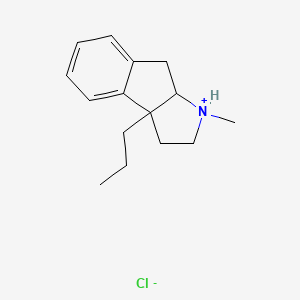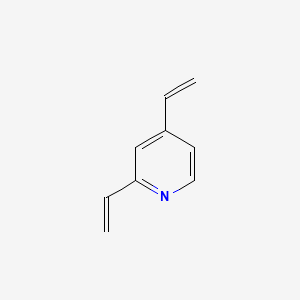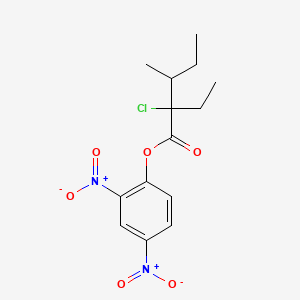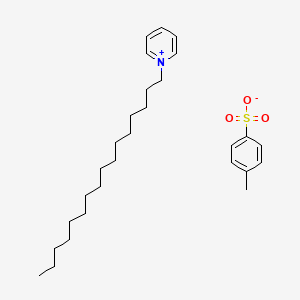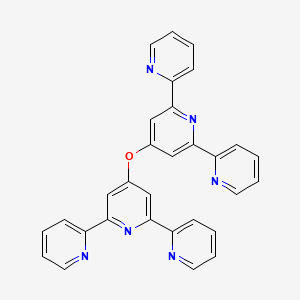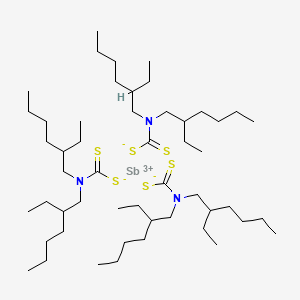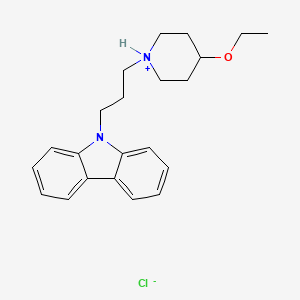
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound
Métodos De Preparación
The synthesis of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride involves several steps. One common method includes the reaction of carbazole with 3-(4-ethoxypiperidino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring, using reagents like alkyl halides or acyl chlorides.
Electropolymerization: Carbazole derivatives, including this compound, can undergo electropolymerization to form conducting polymers with applications in optoelectronics.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of biosensors and bioactive materials.
Medicine: Research has explored its potential as a therapeutic agent, especially in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to bind to specific sites on these receptors, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride can be compared with other carbazole derivatives, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits high charge carrier mobility and excellent morphological stability, making it valuable in the field of nanodevices and rechargeable batteries.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxypiperidino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100105-12-2 |
|---|---|
Fórmula molecular |
C22H29ClN2O |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazole;chloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-2-25-18-12-16-23(17-13-18)14-7-15-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24;/h3-6,8-11,18H,2,7,12-17H2,1H3;1H |
Clave InChI |
XJBOAOSEGCWMSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
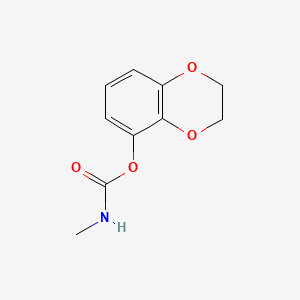


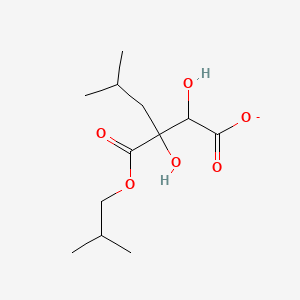

![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
